D-Phe-D-phe-D-nle-D-arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FE-200041 is a synthetic tetrapeptide compound known for its potent and selective activity as a kappa opioid receptor agonist. It is characterized by its peripheral efficacy, meaning it primarily acts outside the central nervous system, reducing the risk of central side effects typically associated with opioid receptor agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FE-200041 involves the assembly of its tetrapeptide structure using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The specific amino acids involved are D-phenylalanine, D-norleucine, and D-arginine .
Industrial Production Methods: Industrial production of FE-200041 would likely follow similar SPPS protocols but on a larger scale, utilizing automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: FE-200041 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: Involves the use of trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Cleavage from Resin: Achieved using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The primary product of these reactions is the tetrapeptide FE-200041, with by-products including the cleaved protecting groups and resin .
Scientific Research Applications
FE-200041 has significant applications in scientific research, particularly in the fields of pharmacology and pain management. Its selective kappa opioid receptor agonist activity makes it a valuable tool for studying peripheral pain mechanisms and developing new analgesics with reduced central side effects . Additionally, it is used in research exploring the role of kappa opioid receptors in various physiological and pathological processes .
Mechanism of Action
FE-200041 exerts its effects by selectively binding to and activating kappa opioid receptors located on peripheral sensory neurons. This activation leads to the inhibition of pain signal transmission and modulation of inflammatory responses. The compound’s high selectivity for kappa opioid receptors over other opioid receptors (mu and delta) minimizes the risk of central nervous system side effects .
Comparison with Similar Compounds
U50,488: Another kappa opioid receptor agonist with central nervous system activity.
Asimadoline: A peripheral kappa opioid receptor agonist with similar applications in pain management.
Comparison: FE-200041 is unique in its unprecedented selectivity for kappa opioid receptors and its peripheral efficacy, which distinguishes it from other kappa opioid receptor agonists like U50,488 and asimadoline. This selectivity and peripheral action make FE-200041 a promising candidate for developing safer analgesics .
Properties
CAS No. |
212710-26-4 |
---|---|
Molecular Formula |
C30H44N8O4 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2R)-N-[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C30H44N8O4/c1-2-3-15-24(28(41)36-23(26(32)39)16-10-17-35-30(33)34)37-29(42)25(19-21-13-8-5-9-14-21)38-27(40)22(31)18-20-11-6-4-7-12-20/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,41)(H,37,42)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m1/s1 |
InChI Key |
RUOXNQGHBFJAES-ZGFBMJKBSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.